2,4-二叔丁基-5-硝基苯酚

概述

描述

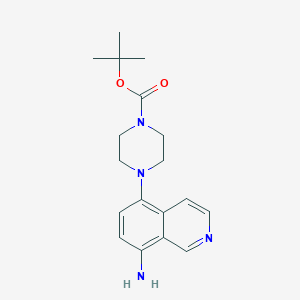

2,4-Di-tert-butyl-5-nitrophenol is a chemical compound with the molecular formula C14H21NO3 . It is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 4 . It has been reported to be a contaminant in submarines and indoor spaces, causing a number of objects to turn yellow .

Synthesis Analysis

The synthesis of 2,4-Di-tert-butyl-5-nitrophenol involves a refluxing solution of 2,4-di-tert-butyl-5-nitro-phenol and ammonium formate in ethanol. Pd-5% wt on activated carbon is added to the reaction mixture, which is stirred at reflux for 2 hours, cooled to room temperature, and filtered through Celite .Molecular Structure Analysis

The molecular structure of 2,4-Di-tert-butyl-5-nitrophenol is represented by the InChI code: 1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3 . The average mass of the molecule is 251.321 Da .Physical And Chemical Properties Analysis

2,4-Di-tert-butyl-5-nitrophenol is a solid compound with a molecular weight of 251.33 . It has a pKa value of 6.8 and a higher degree of lipophilicity, which may enhance its passive-diffusion kinetics across biological membranes at the physiological pH of 7.4 .科学研究应用

抗真菌特性

2,4-二叔丁基-5-硝基苯酚已被发现具有抗真菌特性。 研究表明它对灰葡萄孢菌有效,灰葡萄孢菌是导致许多植物物种疾病的真菌 .

抗氧化活性

该化合物以其抗氧化作用而闻名。 它有效地抑制氧化,防止材料降解和分解。 它能够中和自由基并减少活性氧的产生,使其在稳定各种化合物方面具有价值 .

增强材料的耐久性

2,4-二叔丁基-5-硝基苯酚用于增强塑料、橡胶和聚合物的耐久性和耐用性。 它有助于防止这些材料的降解 .

癌症研究

该化合物在癌症研究中显示出潜力。 研究发现它对 MCF-7 细胞(一种乳腺癌细胞系)具有细胞毒性,其确定的 IC50 值为 5 μg/ml .

杀螨特性

2,4-二叔丁基-5-硝基苯酚已被研究其杀螨特性。 研究发现它对朱砂叶螨(一种蜘蛛螨)具有显着的成螨杀灭、幼虫杀灭和卵杀灭活性 .

驱避剂和产卵阻断活性

该化合物已被研究其对朱砂叶螨的驱避剂和产卵阻断特性。 这些螨虫在喷洒了 2,4-二叔丁基-5-硝基苯酚的表面上表现出最高的流失率,并向未喷洒该化合物的表面移动 .

这些只是 2,4-二叔丁基-5-硝基苯酚的众多潜在应用中的一部分。 对 2,4-二叔丁基-5-硝基苯酚在这些领域和其他领域的潜力的进一步研究和探索可能有助于其在未来作为一种新型治疗剂的潜在应用 .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with various hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

未来方向

The antioxidant effects of 2,4-Di-tert-butyl-5-nitrophenol are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration . Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This study provides insight into the medicinal properties of 2,4-DTPB and its effectiveness against cancer cells. Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

作用机制

Target of Action

melanogaster Orco + Or24a receptor .

Mode of Action

It has been suggested that 2,4-dtbp can destroy the cell wall, cell membrane, and disrupt cellular redox homeostasis, ultimately resulting in fungal cell death .

Biochemical Pathways

It has been suggested that it may act as an uncoupler of oxidative phosphorylation .

Result of Action

The result of 2,4-DTBP’s action is the destruction of the cell wall, cell membrane, and disruption of cellular redox homeostasis, ultimately leading to fungal cell death .

Action Environment

The action of 2,4-DTBP can be influenced by environmental factors. For instance, it has been suggested that 2,4-DTBP may prove to be a stronger uncoupler of oxidative phosphorylation than 2,4-dinitrophenol due to the expected enhancement of passive-diffusion kinetics across biological membranes at the physiological pH of 7.4 .

生化分析

Biochemical Properties

2,4-Di-tert-butyl-5-nitrophenol plays a significant role in biochemical reactions, particularly as an antioxidant and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidative enzymes, thereby preventing the oxidation of other molecules. This interaction is crucial in protecting cells from oxidative stress and maintaining cellular homeostasis .

Cellular Effects

The effects of 2,4-Di-tert-butyl-5-nitrophenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory genes and upregulate antioxidant genes, thereby reducing inflammation and oxidative damage in cells .

Molecular Mechanism

At the molecular level, 2,4-Di-tert-butyl-5-nitrophenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Di-tert-butyl-5-nitrophenol change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged antioxidant activity and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of 2,4-Di-tert-butyl-5-nitrophenol vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

2,4-Di-tert-butyl-5-nitrophenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2,4-Di-tert-butyl-5-nitrophenol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it can be transported into mitochondria, where it exerts its antioxidant effects and protects mitochondrial function .

Subcellular Localization

The subcellular localization of 2,4-Di-tert-butyl-5-nitrophenol is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum can enhance its role in modulating protein folding and stress responses .

属性

IUPAC Name |

2,4-ditert-butyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYWRSFQRIVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657692 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873055-57-3 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1387473.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1387474.png)

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)

![6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B1387485.png)

![2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1387487.png)

![5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387488.png)

![2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387492.png)